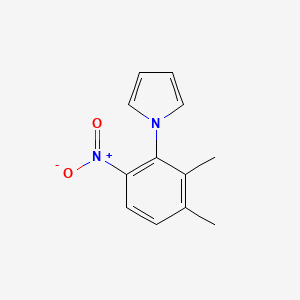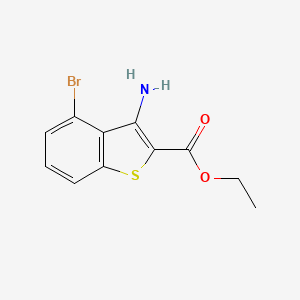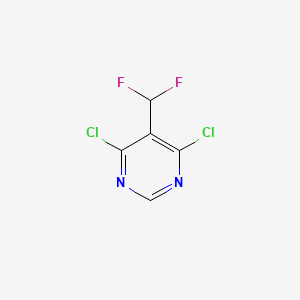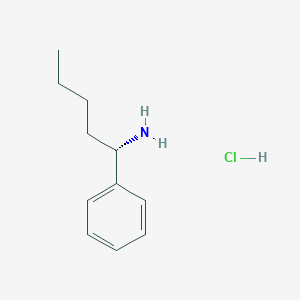
(1S)-1-phenylpentan-1-amine hydrochloride
Overview
Description
The compound “(1S)-1-phenylpentan-1-amine hydrochloride” likely belongs to the class of organic compounds known as amphetamines and derivatives . These are organic compounds containing or derived from 1-phenylpropan-2-amine.
Molecular Structure Analysis
The molecular structure of “(1S)-1-phenylpentan-1-amine hydrochloride” would likely involve a phenyl group (a benzene ring) attached to a pentan-1-amine chain (a five-carbon chain with an amine group at one end) .Scientific Research Applications
Spectroscopic Characterization and Synthesis By-products
- A study focused on the mass spectrometric, nuclear magnetic resonance (NMR), and infrared spectroscopic data of designer drugs related to (1S)-1-phenylpentan-1-amine hydrochloride. This research aids in the structural elucidation of such compounds and the identification of typical synthesis by-products (Westphal et al., 2012).
Bicyclo[1.1.1]pentanes Synthesis
- The synthesis of bicyclo[1.1.1]pentan-1-amine, an important moiety in medicinal chemistry, was explored. This work provided a scalable route to this compound, highlighting its significance in synthetic chemistry (Yi Ling Goh et al., 2014).
HIV Protease Inhibitor
- L-735,524, a compound related to (1S)-1-phenylpentan-1-amine hydrochloride, was investigated for its potential as an HIV type 1 protease inhibitor. The study highlighted its potency against virus replication and favorable oral bioavailability (Vacca et al., 1994).
Organophosphorus Compounds Catalysis
- Research into the synthesis of 1-phenylpentane-1, 4-diones and related compounds via organophosphorus compound catalysis. This study emphasized the high selectivity and simplicity of the reaction, underlining its potential in chemical synthesis (Qing Zhang et al., 2010).
Analgesic Efficiency of Derivatives
- A study on the synthesis of opioidic derivatives of (1S)-1-phenylpentan-1-amine hydrochloride, focusing on their analgesic efficiency. This highlights the relevance of such compounds in pain management (Wissler et al., 2007).
Analgesic Activity of Optically Pure Derivatives
- Research on the synthesis and analgesic activity of optically pure derivatives of (1S)-1-phenylpentan-1-amine hydrochloride. The study explored the relationship between molecular structure and analgesic activity (Takahashi et al., 1984).
Phencyclidine Derivatives
- Investigation into the synthesis of phencyclidine (PCP) derivatives and their biological properties. The study aimed at understanding the analgesic effects of these derivatives, which are structurally related to (1S)-1-phenylpentan-1-amine hydrochloride (Ahmadi & Mahmoudi, 2005).
Identification and Characterization of Cathinones
- A study identified and characterized novel hydrochloride salts of cathinones, closely related to (1S)-1-phenylpentan-1-amine hydrochloride. This research is important for forensic science and drug identification (Nycz et al., 2016).
Amine Oxidase Inhibition Studies
- Research exploring the effect of various aralkylamines, similar to (1S)-1-phenylpentan-1-amine hydrochloride, on tyramine oxidation by amine oxidase. This study contributes to understanding the pharmacological action of these compounds (Fellows & Bernheim, 1950).
Photochemical Conversion
- A study on the conversion of bicyclo[1.1.1]pentan-1-amines to polysubstituted bicyclo[3.1.1]heptan-1-amines. This research is relevant for developing complex, sp3-rich primary amine building blocks (Harmata et al., 2021).
Chiral Diketiminate Ligand Synthesis
- Investigation into the synthesis of the chiral diketiminate ligand and its copper complexes. This research has implications in organometallic chemistry and catalyst development (Oguadinma & Schaper, 2009).
Safety And Hazards
properties
IUPAC Name |
(1S)-1-phenylpentan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N.ClH/c1-2-3-9-11(12)10-7-5-4-6-8-10;/h4-8,11H,2-3,9,12H2,1H3;1H/t11-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBNNSARPWZWWBT-MERQFXBCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C1=CC=CC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](C1=CC=CC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S)-1-phenylpentan-1-amine hydrochloride | |
CAS RN |
911373-70-1 | |
| Record name | Benzenemethanamine, α-butyl-, hydrochloride (1:1), (αS)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=911373-70-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 3-bromo-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1404742.png)
![Ethyl 4-{[6-(trifluoromethyl)pyridin-2-yl]oxy}benzoate](/img/structure/B1404743.png)
![tert-Butyl 4-{2-[(2-chloropyridin-3-yl)oxy]ethyl}piperazine-1-carboxylate](/img/structure/B1404745.png)
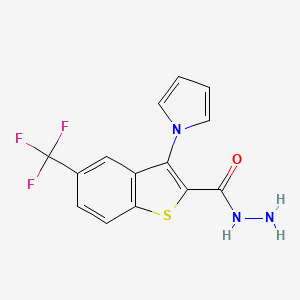
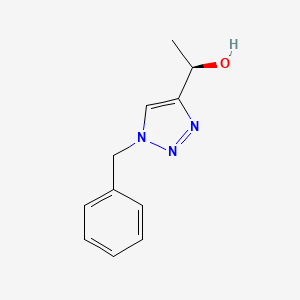
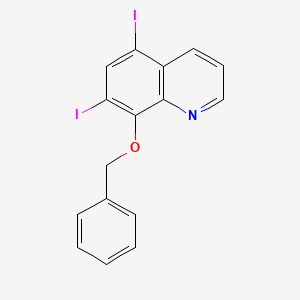
![methyl (2Z)-3-[4-(dimethylamino)phenyl]-2-acetamidoprop-2-enoate](/img/structure/B1404752.png)
![Ethyl [(7-chloroquinolin-4-yl)thio]acetate](/img/structure/B1404753.png)
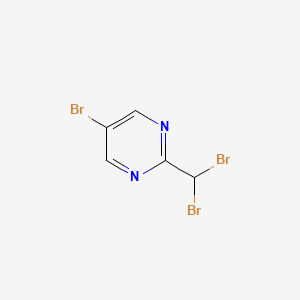
![1-Bromo-5-chloro-2-[chloro(difluoro)-methoxy]-3-fluoro-benzene](/img/structure/B1404755.png)
![1-Bromo-4-[chloro(difluoro)-methoxy]-2-nitro-benzene](/img/structure/B1404756.png)
